

# SU11752 selectivity profile against other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus: SU-11752**

Cat. No.: S548525

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## SU11752 Selectivity and Experimental Data

SU11752 was characterized as a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The table below summarizes the key experimental findings on its selectivity.

| Target / Parameter                                  | Experimental Data  | Context & Comparison   |
|---|--|--|
| <b>DNA-PK (Primary Target)</b>                      | Potent inhibition [1]  | Equally potent as wortmannin in inhibiting DNA-PK [1].   |
| <b>Selectivity vs. PI3K p110<math>\gamma</math></b> | 500-fold higher concentration required for inhibition compared to DNA-PK [1] | Demonstrates high selectivity for DNA-PK over the related lipid kinase PI3K p110 $\gamma$ . Wortmannin inhibits PI3Ks at 100-fold lower concentrations than needed for DNA-PK [1]. |
| <b>Mechanism of Action</b>                          | Competes with ATP [1]  | Inhibition kinetics and a direct ATP-binding assay confirmed it as an ATP-competitive inhibitor [1].   |
| <b>Cellular Effect: DSB Repair</b>                  | Inhibited DNA double-strand break repair [1]                                 | Direct measurement of repair capacity in cells.  |

| Target / Parameter                       | Experimental Data  | Context & Comparison   |
|--|--|--|
| <b>Cellular Effect: IR Sensitization</b> | Five-fold sensitization to ionizing radiation [1]  | Measured by increased cell death after radiation exposure.   |
| <b>Selectivity in Cell-Based Assay</b>   | Normal cell cycle progression at DNA repair-inhibiting concentrations; ATM kinase activity not inhibited [1] | Indicates that the sensitization effect is not due to general cell cycle disruption or inhibition of the related kinase ATM. |

The experimental data for SU11752's characterization involved several key methodologies [1]:

- **Kinase Inhibition Assays:** SU11752 was tested against DNA-PK and other kinases like phosphatidylinositol-3-kinase (PI3K p110 $\gamma$ ) to determine its potency (IC50 values) and selectivity.
- **ATP-Competition Kinetics:** The mode of inhibition was determined by studying the kinetics of DNA-PK inhibition in the presence of varying ATP concentrations.
- **Cellular DNA Repair Assays:** The functional consequence of DNA-PK inhibition was measured by assessing the repair of DNA double-strand breaks in cells.
- **Ionizing Radiation Survival Assays:** Cells were treated with SU11752 and exposed to ionizing radiation. Survival curves were generated to calculate the radiation sensitization factor.

## The Role of DNA-PK and SU11752

The following diagram illustrates the signaling pathway targeted by SU11752 and the experimental workflow used to validate its effects.



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## Interpretation and Modern Context

The data positions SU11752 as a **foundational tool** for a specific research purpose.

- **Defining a Selective Chemotype:** When discovered, SU11752 represented a significant step forward from early, non-selective inhibitors like wortmannin. Its primary value was its **improved selectivity for DNA-PK over PI3K**, making it a more specific tool for studying DNA-PK's role in cells [1].
- **Therapeutic Rationale:** The goal of inhibiting DNA-PK is to prevent cancer cells from repairing the lethal DNA damage caused by radiotherapy, thereby increasing the treatment's effectiveness. This approach is still actively being researched [2] [3].
- **Limitations of Available Data:** The search results do not contain a broad profiling of SU11752 against a large panel of human kinases, which is the modern standard for defining a kinase inhibitor's selectivity profile. Consequently, a direct comparison with the selectivity of contemporary clinical-stage DNA-PK inhibitors or inhibitors of other major kinase families (like MEK or BRAF inhibitors mentioned in other contexts [4] [5]) cannot be provided.

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To cite this document: Smolecule. [SU11752 selectivity profile against other kinase inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548525#su11752-selectivity-profile-against-other-kinase-inhibitors>]

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